molecular formula C15H25N3O3S B2729189 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1210660-67-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2729189
CAS No.: 1210660-67-5
M. Wt: 327.44
InChI Key: UKYJZICCCHOLRC-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide” is a compound that has been studied for its potential therapeutic applications . It’s a part of a class of compounds known as arylpiperazines . Arylpiperazines are known to have affinity towards alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a piperazine ring and a methoxyphenyl group . The piperazine ring adopts a chair conformation .

Scientific Research Applications

Cocaine Abuse Therapeutic Agent Synthesis

A key piece of research outlines the first catalytic enantioselective synthesis of a compound closely related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide, designed as a cocaine abuse therapeutic agent. This synthesis involves several steps, including a critical asymmetric step utilizing chiral isoborneolsulfonamide ligands. This process has implications for developing treatments for cocaine addiction, showcasing the chemical's potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Antagonists for Neurotransmitter Receptors

Research on phenyl benzenesulfonamides has identified them as potent and selective antagonists of the 5-HT6 serotonin receptor. N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, a compound within this class, exhibits high affinity and selectivity for 5-HT6 receptors, suggesting its utility in neurological research and potential therapeutic applications (Bromidge et al., 2001).

Enhancement of Cognitive Functions

Another significant application is the discovery of compounds like SB-399885, which are potent, selective 5-HT6 receptor antagonists with demonstrated cognitive-enhancing properties in animal models. This research supports the potential of such compounds in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Liquid Chromatography Analytical Derivatization

In the realm of analytical chemistry, compounds structurally related to this compound have been utilized as derivatization reagents in liquid chromatography. These reagents allow for sensitive detection of analytes, showcasing the chemical's versatility in analytical applications (Wu et al., 1997).

Antimicrobial and Antifungal Activity

Further research into 1,2,4-triazole derivatives containing a piperazine nucleus has revealed their promising antimicrobial and antifungal activities. These findings open up avenues for the development of new therapeutic agents to combat infectious diseases (Mermer et al., 2018).

Mechanism of Action

Future Directions

The compound and its derivatives have shown potential in the treatment of various neurological conditions . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYJZICCCHOLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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